molecular formula C8H10N4S B1332055 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-19-6

5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1332055
CAS RN: 51646-19-6
M. Wt: 194.26 g/mol
InChI Key: BTLWCWRYAWSLNK-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine, hereafter referred to as dmtp, is a compound that has garnered interest due to its potential applications in coordination chemistry and biological activity. The compound serves as a ligand for divalent metal thiocyanates and has been studied for its ability to form complexes with various metals . Additionally, dmtp has been used as a starting material for the synthesis of a range of diheterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, which have been structurally characterized .

Synthesis Analysis

The synthesis of dmtp-based compounds involves various strategies. One approach includes the conversion of 2-thioacetohydrazide derivatives of dmtp into diheterocyclic compounds . Another synthesis route reported involves a Biginelli-like reaction to produce 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, dmtp has been used to synthesize a series of hydrazone derivatives, which have shown promising herbicidal and fungicidal activities . The synthesis of dmtp itself and its derivatives typically involves reactions confirmed by spectroscopic methods such as NMR and mass spectrometry .

Molecular Structure Analysis

The molecular structure of dmtp and its complexes has been elucidated using X-ray crystallography. For instance, the crystal structures of Cd(NCS)2(dmtp)2(H2O)2 and Hg(SCN)2(dmtp)2 have been described, revealing the coordination geometry around the metal centers and the role of hydrogen bonding and Van der Waals forces in the crystal packing . The molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has also been reported in different solvate forms, highlighting the influence of the crystal environment on the supramolecular architecture .

Chemical Reactions Analysis

The reactivity of dmtp involves its ability to act as a ligand for metal ions, forming coordination compounds with various transition metals. The metal complexes exhibit different coordination geometries and are stabilized by extended hydrogen bonds and π-π interactions . The chemical reactions leading to the formation of these complexes and other derivatives of dmtp are typically carried out under controlled conditions and monitored using spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of dmtp and its complexes have been characterized through various analytical techniques. Spectral methods such as IR, UV-Vis-NIR, and magnetic measurements have been employed to understand the electronic structure and magnetic properties of the complexes . The solvate forms of related compounds have been studied to assess the impact of solvation on hydrogen bonding and molecular packing . The antimicrobial and cytotoxic activities of some Co(II) complexes with dmtp have also been evaluated, indicating the potential biological relevance of these compounds .

Scientific Research Applications

Crystal Structures and Biological Activity

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments. This research is significant for understanding the possible biological activity of its coordination compounds (Canfora et al., 2010). Additionally, various derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been designed and synthesized, showing potential in herbicidal and fungicidal activities (Long De, 2006).

Synthesis and Chemical Properties

The synthesis of novel anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine highlights the compound's importance in chemical synthesis and potential applications in various fields (Wei-Li Dong et al., 2008). Furthermore, the thermolysis of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidinio-3-phenacylide presents an insight into the thermal stability and reactivity of this compound (M. Hori et al., 1985).

Applications in Nanotechnology and Light-emitting Devices

A study on the nanoencapsulation of a ruthenium(ii) complex with triazolopyrimidine in liposomes shows its potential in enhancing anticancer activity against melanoma cell lines, demonstrating an application in nanomedicine and targeted drug delivery (M. Fandzloch et al., 2020). Additionally, the synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone (TPTH), which self-assembles into supramolecular microfibers with blue organic light-emitting properties, reveals the compound's potential in the development of new materials for organic light-emitting devices (Zuming Liu et al., 2008).

Pharmaceutical and Agrochemical Applications

The compound's scaffold plays a crucial role in pharmaceuticals and agrochemistry. For instance, it has been incorporated in various synthetic strategies for the development of compounds with diverse pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties (S. Merugu et al., 2022). Moreover, new acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibit promising fungicidal activities, highlighting its importance in the development of novel agrochemicals (Qiong Chen et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, and P337+P313 .

properties

IUPAC Name

5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-5-4-6(2)12-7(9-5)10-8(11-12)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLWCWRYAWSLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351672
Record name 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

51646-19-6
Record name 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-pentanedione (11.54 g, 115 mmol), 3-amino-5-methylthio-1H-1,2,4-triazole (15.0 g, 115 mmol), and glacial acetic acid (115 mL) was added to a 1 L RBF with a magnetic stirring bar. The flask was fitted with a condenser, and warmed in an oil bath to a gentle reflux at 135° C. The mixture was heated for 15 hours. Progress of the reaction was monitored by analytical HPLC with UV detection at 215 and 254 nm. The starting material 3-amino-5-methylthio-1H-1,2,4-triazole elutes rapidly with retention time of 0.7 min, and the product elutes with retention time of 5.0 min. The mixture was cooled to room temperature, then slowly poured into stirring ice/water (750 mL) to precipitate product and stirred ˜20 minutes. Solids were isolated by filtration, rinsed with 250 mL of water, and then dried under reduced pressure to afford the title compound as a powder (15.9 g, 71% yield).
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Citations

For This Compound
1
Citations
Q Chen, ZM Liu, CN Chen, LL Jiang… - Chemistry & …, 2009 - Wiley Online Library
A series of new acetohydrazone‐containing 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives were designed and synthesized for the purpose of searching for novel agrochemicals with higher …
Number of citations: 32 onlinelibrary.wiley.com

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